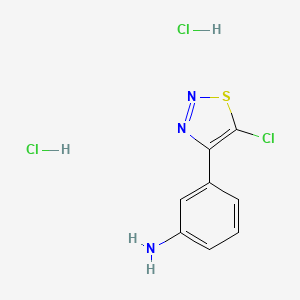

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride

Description

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride is a heterocyclic organic compound featuring a thiadiazole core substituted with a chlorine atom at position 5 and an aniline group at position 2. The dihydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research . The thiadiazole ring, characterized by sulfur (S) and nitrogen (N) atoms, contributes to its electronic properties and reactivity, which are critical for interactions in biological systems or material synthesis . Structural studies of such compounds often employ crystallographic tools like the SHELX software suite for refinement and analysis, ensuring precise determination of molecular geometry .

Properties

Molecular Formula |

C8H8Cl3N3S |

|---|---|

Molecular Weight |

284.6 g/mol |

IUPAC Name |

3-(5-chlorothiadiazol-4-yl)aniline;dihydrochloride |

InChI |

InChI=1S/C8H6ClN3S.2ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;;/h1-4H,10H2;2*1H |

InChI Key |

LHYVXFRMFAIRFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,3-Thiadiazole Core with Chlorine Substitution

The preparation of 1,2,3-thiadiazole derivatives typically starts from hydrazone or thiosemicarbazide precursors, followed by ring closure and chlorination steps.

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone + Ethyl hydrazinecarboxylate + HCl (reflux) | Formation of hydrazone intermediate | High (not specified) |

| 2 | Hydrazone + Thionyl chloride (0 ºC to RT) | Ring closure to 1,2,3-thiadiazole | Good (reported as fine powders) |

| 3 | Chlorination (using chlorine source or halogenation reagents) | Introduction of chlorine at position 5 | Moderate to high |

This method is adapted from procedures reported for 4-phenyl-1,2,3-thiadiazole derivatives, which can be modified for chloro-substituted analogs.

Functionalization with Aniline and Salt Formation

The attachment of the aniline group at the 3-position of the thiadiazole ring can be achieved through nucleophilic substitution or coupling reactions using appropriate aniline derivatives.

- Method: Reaction of 5-chloro-1,2,3-thiadiazole intermediate with 3-aminobenzene derivatives under controlled conditions, often in the presence of acid acceptors or catalysts.

- Conditions: Temperature range from 20 °C to 80 °C, reaction times from 10 minutes to 10 hours.

- Isolation: The dihydrochloride salt is formed by treatment with hydrochloric acid, improving compound stability and crystallinity.

The process often includes purification by recrystallization, chromatography, or filtration, ensuring high purity of the dihydrochloride salt.

Copper-Catalyzed C-H Activation for Thioamide and Thiadiazole Derivatives

Recent advances have introduced copper-catalyzed C-H activation methods enabling efficient synthesis of thiadiazole derivatives:

| Catalyst System | Ligand | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cu(OAc)2 (10 mol%) | Xantphos | CH3CN | 90 °C | Up to 99% |

This method involves slow release and capture of thioketene intermediates, facilitating the formation of thiadiazole rings under mild conditions.

Alternative Synthetic Approaches

- Schiff Base Formation: Coupling of 5-amino-1,3,4-thiadiazole-2-thiol with aromatic ketones or aldehydes to form imino derivatives, which can be further transformed to thiadiazole analogs with chloro substitutions.

- Cyclisation of Thiosemicarbazides: Reaction with ethyl oxalyl monochloride and subsequent treatment with phosphoryl chloride (POCl3) to yield substituted thiadiazole esters, which can be hydrolyzed and modified further.

Data Tables Summarizing Key Preparation Conditions

Research Discoveries and Optimization Insights

- The copper-catalyzed method provides a highly efficient route with excellent yields and mild conditions, reducing reaction times and harsh reagents.

- Chlorination steps require careful control of temperature and reagent stoichiometry to avoid over-chlorination or decomposition.

- The formation of the dihydrochloride salt significantly enhances the compound's stability and solubility, which is critical for downstream applications.

- Schiff base and thiosemicarbazide cyclization routes offer alternative pathways but may involve more steps and lower overall yields.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the thiadiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can have different chemical and biological properties.

Scientific Research Applications

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues: Thiadiazole Derivatives

The thiadiazole moiety is central to its activity. Compared to 5-fluoro-1,2,3-thiadiazol-4-yl derivatives, the chloro-substituted variant exhibits distinct electronic effects due to chlorine’s higher electronegativity and larger atomic radius.

Table 1: Structural Comparison of Thiadiazole Derivatives

Salt Forms: Dihydrochloride vs. Other Salts

Dihydrochloride salts, like valtorcitabine dihydrochloride, are preferred in pharmaceuticals for improved aqueous solubility and bioavailability compared to free bases or mono-salts . In contrast, dihydrobromide salts (e.g., thiocyanogen dihydrobromide) may offer different crystallization patterns or stability profiles due to bromide’s larger ionic radius, as noted in early 20th-century studies .

Heterocycle Substitution Patterns

Replacing the thiadiazole ring with thiazole or triazole systems (e.g., ’s compounds 4 and 5) alters planarity and conjugation.

Table 2: Functional Group Impact on Properties

| Heterocycle | Key Atoms | Electron Density | Common Applications |

|---|---|---|---|

| 1,2,3-Thiadiazole | S, N | Moderate | Agrochemicals, antibiotics |

| Thiazole | S, N (1 pos.) | Higher | Antifungal agents, dyes |

| Triazole | N (3 positions) | Lower | Antiviral drugs, corrosion inhibitors |

Biological Activity

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 284.6 g/mol. It is classified as a derivative of thiadiazole, which is notable for its heterocyclic structure containing sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in antimicrobial and anticancer research.

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-amine with aniline in the presence of hydrochloric acid. The reaction conditions are controlled to ensure optimal yield and purity. Common purification techniques include recrystallization and chromatography.

Synthesis Summary

| Step | Reactants | Conditions | Products |

|---|---|---|---|

| 1 | 5-Chloro-1,2,3-thiadiazole-4-amine + Aniline | Reflux with HCl | 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline |

| 2 | Intermediate | Treatment with HCl | This compound |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains by interfering with protein synthesis. It binds to bacterial ribosomes, disrupting essential processes necessary for bacterial survival.

Anticancer Activity

In addition to its antimicrobial properties, this compound has demonstrated potential anticancer activity. It has been tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma). The median inhibitory concentration (IC50) values indicate its effectiveness in inducing apoptosis in these cells:

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.28 | Induction of apoptosis via cell cycle arrest at G2/M phase |

| HepG2 | 9.6 | Down-regulation of MMP2 and VEGFA expression |

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets such as enzymes and receptors. This binding alters their activity and can lead to significant biological outcomes including:

- Inhibition of Protein Synthesis : By binding to ribosomal sites in bacteria.

- Induction of Apoptosis : Through modulation of cell cycle regulators like p53 and caspases in cancer cells .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of this compound:

- Antimicrobial Study : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL.

- Cancer Cell Line Evaluation : In vitro studies revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability among MCF-7 cells. Flow cytometry analysis confirmed that the compound induces apoptosis effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.